molecular formula C13H10N2O4 B11661598 2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11661598
M. Wt: 258.23 g/mol
InChI Key: NTEJKNLKRMXHEK-RIYZIHGNSA-N
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Description

2-[(E)-{[(FURAN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound that features a furan ring, a benzoic acid moiety, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(FURAN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an amine derivative, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(FURAN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imino group can be reduced to an amine, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imino group can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the furan moiety, leading to a diverse array of products.

Scientific Research Applications

2-[(E)-{[(FURAN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(FURAN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the imino and benzoic acid moieties.

    Benzoic acid derivatives: Contain the benzoic acid moiety but differ in the substituents attached to the aromatic ring.

    Imino compounds: Feature the imino group but vary in the other functional groups present.

Uniqueness

2-[(E)-{[(FURAN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its combination of a furan ring, an imino group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(E)-(furan-2-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-12(11-6-3-7-19-11)15-14-8-9-4-1-2-5-10(9)13(17)18/h1-8H,(H,15,16)(H,17,18)/b14-8+

InChI Key

NTEJKNLKRMXHEK-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CO2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)C(=O)O

Origin of Product

United States

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